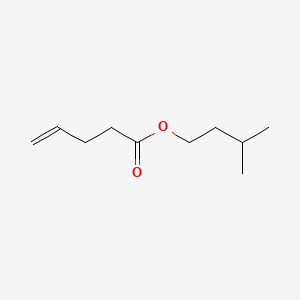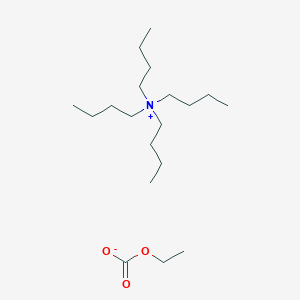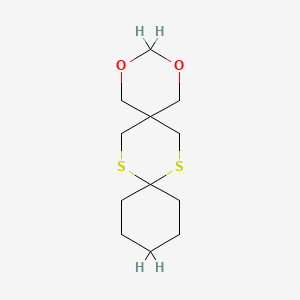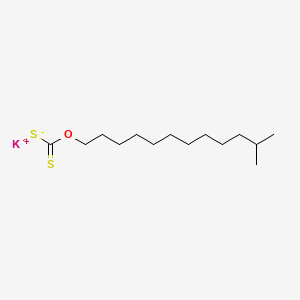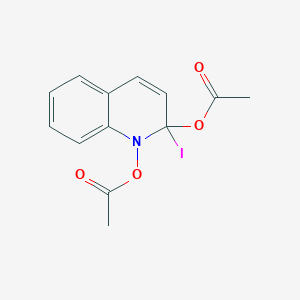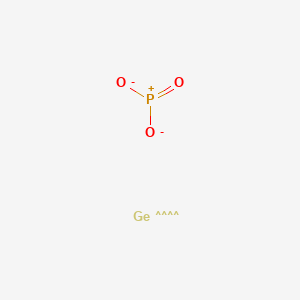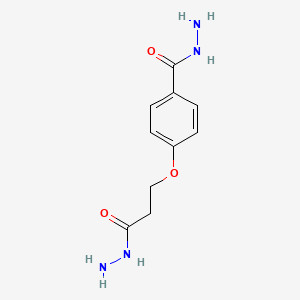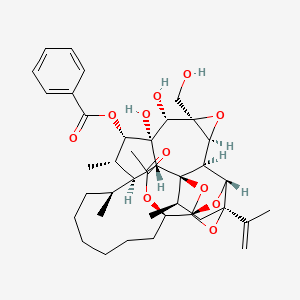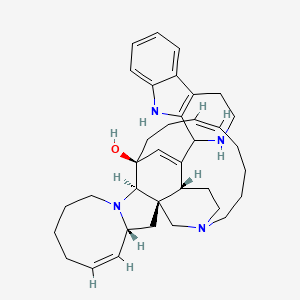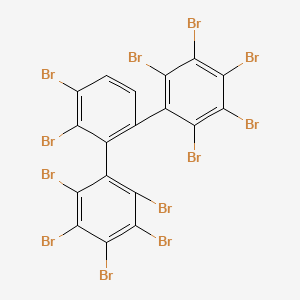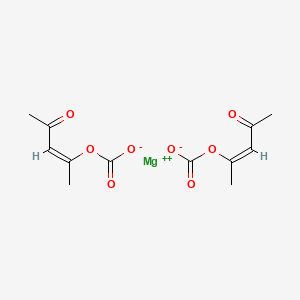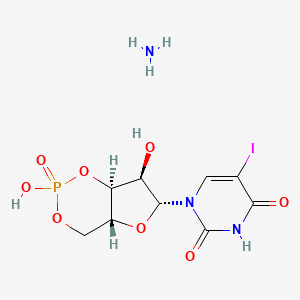
3,6,10-Trimethylundecan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6,10-Trimethylundecan-2-ol is an organic compound with the molecular formula C14H30O. It is a branched-chain alcohol that is part of the larger class of aliphatic alcohols. This compound is notable for its unique structure, which includes three methyl groups attached to an undecane chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,10-Trimethylundecan-2-ol typically involves the alkylation of an appropriate precursor. One common method is the Grignard reaction, where a Grignard reagent is reacted with a suitable aldehyde or ketone to form the desired alcohol. For instance, the reaction of 3,6,10-Trimethylundecanal with a Grignard reagent like methylmagnesium bromide can yield this compound.
Industrial Production Methods
Industrial production of this compound often involves catalytic hydrogenation of the corresponding ketone or aldehyde. This process is typically carried out under high pressure and temperature conditions using catalysts such as palladium on carbon (Pd/C) or Raney nickel.
化学反応の分析
Types of Reactions
3,6,10-Trimethylundecan-2-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.
Major Products
Oxidation: 3,6,10-Trimethylundecan-2-one or 3,6,10-Trimethylundecanal.
Reduction: 3,6,10-Trimethylundecane.
Substitution: 3,6,10-Trimethylundecyl chloride or bromide.
科学的研究の応用
3,6,10-Trimethylundecan-2-ol has various applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving lipid metabolism and enzymatic reactions.
Industry: It is used in the production of fragrances and flavors due to its unique odor profile.
作用機序
The mechanism of action of 3,6,10-Trimethylundecan-2-ol involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes involved in oxidation-reduction reactions. The hydroxyl group allows it to participate in hydrogen bonding and other interactions, influencing its reactivity and function.
類似化合物との比較
Similar Compounds
2,6,10-Trimethylundecane: Similar in structure but lacks the hydroxyl group, making it less reactive in certain chemical reactions.
3,6,10-Trimethyltridecane: A longer chain analog with similar properties but different physical characteristics.
2,6,10-Trimethyltridecan-2-ol: Another alcohol with a similar structure but different chain length.
Uniqueness
3,6,10-Trimethylundecan-2-ol is unique due to its specific branching and the presence of the hydroxyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and interactions.
特性
CAS番号 |
94021-94-0 |
|---|---|
分子式 |
C14H30O |
分子量 |
214.39 g/mol |
IUPAC名 |
3,6,10-trimethylundecan-2-ol |
InChI |
InChI=1S/C14H30O/c1-11(2)7-6-8-12(3)9-10-13(4)14(5)15/h11-15H,6-10H2,1-5H3 |
InChIキー |
QGAYNYYCZIZJCS-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCC(C)CCC(C)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



